molecular formula C15H12BrN3O3S B2898010 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide CAS No. 1021070-94-9

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

Cat. No.: B2898010
CAS No.: 1021070-94-9
M. Wt: 394.24
InChI Key: SVMTZFXSITWHTA-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromothiophene moiety, an oxadiazole ring, and an ethoxybenzamide group

Preparation Methods

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Coupling Reaction: The brominated thiophene is then coupled with the oxadiazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Ethoxybenzamide Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of organic semiconductors and optoelectronic devices due to its conjugated structure and electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide can be compared with other similar compounds, such as:

    N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-aminobenzamide: The amino group introduces different chemical properties and potential biological activities compared to the ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O3S/c1-2-21-10-5-3-9(4-6-10)13(20)17-15-19-18-14(22-15)11-7-8-12(16)23-11/h3-8H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMTZFXSITWHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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